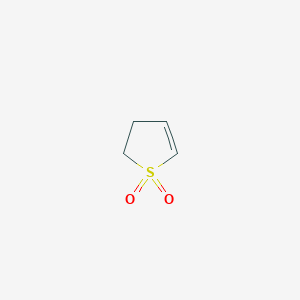

2,3-Dihydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGJDTCGUUMUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152333 | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-16-1 | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Sulfolene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Sulfolene, systematically known as 2,3-dihydrothiophene-1,1-dioxide, is a cyclic sulfone that serves as a crucial intermediate and building block in organic synthesis. As the more thermodynamically stable isomer of the well-known 3-sulfolene, its distinct physical and chemical properties warrant a detailed examination for researchers engaged in drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physical properties of 2-sulfolene, offering insights into its handling, reactivity, and application in synthetic protocols.

Molecular Structure and Isomerism

2-Sulfolene and 3-sulfolene are isomers that differ in the position of the double bond within the five-membered ring. In 2-sulfolene, the double bond is conjugated with the sulfone group, a structural feature that imparts greater thermodynamic stability compared to the non-conjugated 3-sulfolene.[1][2] This stability difference is the driving force behind the isomerization from 3-sulfolene to 2-sulfolene, a common method for its preparation.[1][2]

Caption: Molecular structures of 2-sulfolene and 3-sulfolene.

Core Physical Properties

A comprehensive understanding of the physical properties of 2-sulfolene is paramount for its effective use in a laboratory setting. These properties dictate the conditions required for its synthesis, purification, and application in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂S | [3][4] |

| Molecular Weight | 118.15 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 48-49 °C | [2] |

| Boiling Point | Decomposes before boiling | [5] |

| Density | Data not available | |

| Solubility | Data not available for 2-sulfolene specifically. 3-sulfolene is soluble in water and many organic solvents. | [2] |

Thermal Stability and Decomposition

Unlike its saturated analog, sulfolane, which has a high boiling point, 2-sulfolene, much like its isomer 3-sulfolene, decomposes upon heating before it can boil at atmospheric pressure.[5] The thermal decomposition of 3-sulfolene is a well-documented retro-Diels-Alder reaction, yielding butadiene and sulfur dioxide.[1] This property is exploited in the purification of 2-sulfolene from its isomerization mixture with 3-sulfolene. By heating the mixture, the less stable 3-sulfolene selectively decomposes, allowing for the isolation of the more thermally robust 2-sulfolene.[2]

Spectroscopic Data

The structural characterization of 2-sulfolene is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for 2-sulfolene was not found in the search results, the ¹H NMR spectrum of the parent compound, 2,3-dihydrothiophene, shows signals for the vinyl protons at approximately 6.06 ppm and 5.48 ppm, and the allylic and homoallylic protons at 3.08 ppm and 2.62 ppm, respectively.[5] It is anticipated that the electron-withdrawing sulfone group in 2-sulfolene would cause a downfield shift of these signals.

Infrared (IR) Spectroscopy

The IR spectrum of sulfones is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. For sulfolenes, these typically appear in the regions of 1120-1150 cm⁻¹ (symmetric) and 1300-1350 cm⁻¹ (asymmetric).[1]

Synthesis and Purification: Isomerization of 3-Sulfolene

The most common laboratory-scale synthesis of 2-sulfolene involves the base-catalyzed isomerization of the readily available 3-sulfolene.

Reaction Mechanism

The isomerization proceeds via a carbanion intermediate formed by the deprotonation of the acidic protons at the α-position to the sulfone group in 3-sulfolene. This is followed by a proton shift to yield the thermodynamically more stable 2-sulfolene, where the double bond is in conjugation with the sulfone group.[1]

Caption: Isomerization of 3-sulfolene to 2-sulfolene.

Experimental Protocol: Base-Catalyzed Isomerization

A typical procedure for the isomerization involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Materials:

-

3-Sulfolene

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

Standard work-up and purification glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-sulfolene and anhydrous DMSO.

-

Stir the mixture until the 3-sulfolene is completely dissolved.

-

Carefully add potassium tert-butoxide to the solution.

-

Heat the reaction mixture to approximately 80 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ¹H NMR). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Proceed with an appropriate aqueous work-up to remove the DMSO and inorganic salts.

-

The crude product can be further purified.

Purification

As mentioned, the difference in thermal stability between the two isomers provides a convenient method for purification. After the initial work-up, the crude mixture containing both 2-sulfolene and any unreacted 3-sulfolene can be heated to a temperature above the decomposition point of 3-sulfolene (e.g., 100-110 °C).[2] This will cause the selective removal of the 3-sulfolene as gaseous butadiene and sulfur dioxide, leaving behind the more stable 2-sulfolene. The final product can then be purified by recrystallization.

Conclusion

2-Sulfolene is a valuable synthetic intermediate with distinct physical properties that differentiate it from its more commonly known isomer, 3-sulfolene. Its greater thermodynamic stability and the specific reactivity of its conjugated system make it an important tool for synthetic chemists. A thorough understanding of its physical properties, including its thermal decomposition behavior and the methods for its synthesis and purification, is essential for its successful application in the development of new chemical entities. Further research to fully characterize the density and solubility of 2-sulfolene would be beneficial to the scientific community.

References

-

What is the boiling point of sulfolene? - Homework.Study.com. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfolene - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

2,3-Dihydrothiophene - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfolane - Sciencemadness Wiki. (2022, September 15). Retrieved January 30, 2026, from [Link]

-

Sulfolene - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfolane. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfolane | C4H8O2S | CID 31347 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

3-Sulfolene | C4H6O2S | CID 6498 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

- US3252997A - Purification of sulfolane compounds - Google Patents. (n.d.).

-

2,3-Dihydrothiophene 1,1-dioxide - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

-

1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. (2022, January 10). Retrieved January 30, 2026, from [Link]

-

Properties of Sulfolane Quoted in the Literature. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. (n.d.). Retrieved January 30, 2026, from [Link]

-

Recent Advances in the Synthesis of Sulfones - Who we serve. (2016, June 7). Retrieved January 30, 2026, from [Link]

-

1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment | PDF | Chemistry - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]

-

DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

2,3-Dihydrothiophene | C4H6S | CID 136880 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

7.5: Carbon-13 NMR - Chemistry LibreTexts. (2025, June 27). Retrieved January 30, 2026, from [Link]

-

3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

- US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents. (n.d.).

-

Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3-Dihydrothiophene 1,1-Dioxide

Foreword: Understanding the Core Molecule

2,3-Dihydrothiophene 1,1-dioxide, also known as 2-sulfolene, is a pivotal organosulfur compound in modern organic synthesis and materials science. Its unique structural features, particularly the electron-withdrawing sulfone group in conjugation with a double bond, impart distinct chemical reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and the development of novel formulations. This guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydrothiophene 1,1-dioxide, a detailed experimental protocol for its quantitative determination, and an exploration of the underlying intermolecular forces governing its solution behavior.

Physicochemical Profile of 2,3-Dihydrothiophene 1,1-Dioxide

Before delving into its solubility, it is essential to understand the key physicochemical properties of 2,3-dihydrothiophene 1,1-dioxide that influence its interaction with solvents.

| Property | Value | Source |

| Chemical Formula | C₄H₆O₂S | [1] |

| Molecular Weight | 118.15 g/mol | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 48-49 °C | [3] |

| CAS Number | 1192-16-1 | [1] |

The presence of the highly polar sulfone group results in a significant dipole moment, making the molecule polar. However, the four-carbon ring provides a degree of non-polar character. This dual nature is central to its solubility profile.

Solubility Profile: A Qualitative and Semi-Quantitative Overview

Precise quantitative solubility data for 2,3-dihydrothiophene 1,1-dioxide is not extensively reported in publicly available literature. However, based on the known behavior of its isomer, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), and its saturated analog, sulfolane, we can infer a general solubility pattern.

It is crucial to distinguish between the two isomers of sulfolene, as their structural differences can lead to variations in their physical properties, including solubility.[4]

-

3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide): This isomer is reported to be highly soluble in water, with a solubility of 50-100 mg/mL at 20°C.[2] It is also described as being highly soluble in polar organic solvents such as ethanol, acetone, and benzene, while exhibiting limited solubility in nonpolar solvents like hexane.[2]

-

Sulfolane (Tetrahydrothiophene 1,1-dioxide): The fully saturated analog, sulfolane, is a highly polar aprotic solvent and is miscible with water and a wide range of organic solvents, including aromatics and alcohols.[5][6] It is, however, only partially miscible with aliphatic hydrocarbons like octanes and olefins.[5]

Based on these comparisons, it is anticipated that 2,3-dihydrothiophene 1,1-dioxide will exhibit good solubility in polar and moderately polar organic solvents and lower solubility in nonpolar aliphatic hydrocarbons. The following table provides a predicted qualitative solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | High | The polar sulfone group can form hydrogen bonds with the hydroxyl groups of protic solvents. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the sulfone group and the polar aprotic solvent are expected. |

| Aromatic | Benzene, Toluene | Moderate | The planar ring of the aromatic solvent can interact with the heterocyclic ring of 2,3-dihydrothiophene 1,1-dioxide through van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions are possible, though weaker than with highly polar aprotic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than ketones and may have weaker interactions with the sulfone group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The nonpolar nature of these solvents leads to weak interactions with the polar solute. |

Quantitative Determination of Solubility: An Experimental Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, a robust and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8]

Principle of the Method

The isothermal shake-flask method involves creating a saturated solution of the solute (2,3-dihydrothiophene 1,1-dioxide) in the solvent of interest at a constant temperature. This is achieved by adding an excess of the solid to the solvent and agitating the mixture until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the liquid phase represents its solubility at that specific temperature. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2,3-dihydrothiophene 1,1-dioxide.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

High-purity 2,3-dihydrothiophene 1,1-dioxide

-

Analytical grade organic solvents

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer

-

Vortex mixer

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a series of standard solutions of 2,3-dihydrothiophene 1,1-dioxide of known concentrations in a solvent in which it is freely soluble (e.g., acetonitrile or methanol).

-

These standards will be used to generate a calibration curve for the analytical instrument.

-

-

Sample Preparation:

-

Add an excess amount of solid 2,3-dihydrothiophene 1,1-dioxide to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method.

-

Determine the concentration of 2,3-dihydrothiophene 1,1-dioxide in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 2,3-dihydrothiophene 1,1-dioxide in the specific solvent at the experimental temperature.

-

Self-Validating System and Quality Control

To ensure the trustworthiness and accuracy of the results, the following self-validating measures should be implemented:

-

Purity of Materials: The purity of both the 2,3-dihydrothiophene 1,1-dioxide and the solvents should be confirmed prior to use.

-

Temperature Control: The temperature of the shaker and during the filtration step must be precisely controlled and monitored.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the agitation time after equilibrium is achieved.

-

Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

-

Calibration Curve Linearity: The calibration curve used for analysis must demonstrate good linearity (R² > 0.999) over the concentration range of interest.

The Causality Behind Solubility: Intermolecular Forces at Play

The solubility of 2,3-dihydrothiophene 1,1-dioxide in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful framework for understanding these interactions.

Caption: Intermolecular Interactions Governing Solubility.

-

In Polar Solvents: The highly polar sulfone group of 2,3-dihydrothiophene 1,1-dioxide can engage in strong dipole-dipole interactions with polar solvent molecules. In protic solvents like alcohols, it can also act as a hydrogen bond acceptor. These strong solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to high solubility.

-

In Nonpolar Solvents: In nonpolar solvents such as hexane, the primary intermolecular forces are weak van der Waals forces. The energy gained from the weak solute-solvent interactions is insufficient to overcome the stronger dipole-dipole interactions between the solute molecules, resulting in low solubility.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the quantitative solubility of 2,3-dihydrothiophene 1,1-dioxide in a wide array of organic solvents is currently lacking, this guide provides a robust framework for its systematic determination. The provided experimental protocol, grounded in established scientific principles, offers a reliable pathway for researchers to generate high-quality solubility data. A deeper understanding of the solubility of this versatile compound will undoubtedly facilitate its broader application in organic synthesis, materials science, and drug development, paving the way for future innovations.

References

-

Sulfolene - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Solvent: sulfolane - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 31, 2026, from [Link]

-

Sulfolane | C4H8O2S - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Sulfolene - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 31, 2026, from [Link]

-

Chemical and physical properties of sulfolane. | Download Table. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies, 22(2), 44-48. Retrieved January 31, 2026, from [Link]

-

Sulfolane. (n.d.). Retrieved January 31, 2026, from [Link]

-

SULFOLANE (ANHYDROUS - AQUEOUS). (n.d.). Ataman Kimya. Retrieved January 31, 2026, from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2001). Analytical Chemistry, 73(16), 3915-3921. Retrieved January 31, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 897-900. Retrieved January 31, 2026, from [Link]

-

Chemical Properties of 2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1). (n.d.). Cheméo. Retrieved January 31, 2026, from [Link]

-

INTRODUCTION: THE SOLUBILITY OF SOLIDS IN LIQUIDS. (n.d.). Retrieved January 31, 2026, from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved January 31, 2026, from [Link]

-

Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 516-519. Retrieved January 31, 2026, from [Link]

-

Solubility Rules. (2023, January 29). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

2,3-Dihydrothiophene. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

- 1. 2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Sulfolene - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfolane [liaodongchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

2,3-dihydrothiophene 1,1-dioxide in Diels-Alder reactions

Application Note: 2,3-Dihydrothiophene 1,1-Dioxide (3-Sulfolene) as a Masked Diene in Diels-Alder Cycloadditions

Part 1: Introduction & Strategic Rationale

The Challenge: Handling Gaseous Dienes 1,3-Butadiene is the simplest conjugated diene and a fundamental building block for constructing cyclohexene rings via the Diels-Alder reaction. However, its physical properties (boiling point: −4.4 °C) present significant logistical hurdles in drug discovery and process chemistry:

-

Storage: Requires pressurized cylinders or cryogenics.

-

Stoichiometry: Difficult to dispense precise molar equivalents of a gas.

-

Safety: Highly flammable and susceptible to explosive polymerization (popcorn polymer) without inhibitors.

The Solution: 3-Sulfolene as a Solid Surrogate 2,3-dihydrothiophene 1,1-dioxide (3-sulfolene) serves as a crystalline, shelf-stable "masked" form of 1,3-butadiene.[1][2] Upon heating, it undergoes a cheletropic elimination (a specific type of retro-cycloaddition), extruding sulfur dioxide (SO₂) and generating chemically pure 1,3-butadiene in situ.

Key Advantages:

-

Atom Economy: Generates the diene only when needed, reducing dimerization side-products.

-

Process Control: Reaction rate is controlled by temperature (elimination triggers ~110°C).

-

Handling: Weighable solid (MP: 64–66°C) allows for precise stoichiometric control.

Part 2: Mechanistic Insight

The utility of 3-sulfolene relies on the thermal reversibility of its formation.[2] The reaction proceeds through a concerted, suprafacial retro-cheletropic extrusion of SO₂.

Reaction Pathway Visualization The following diagram illustrates the kinetic pathway. Note that the extrusion of SO₂ is the rate-determining step (RDS) for the availability of the diene.

Figure 1: Mechanistic pathway of in situ butadiene generation and subsequent trapping.

Part 3: Experimental Protocols

Protocol A: Standard Thermal Reflux (The "One-Pot" Method)

Best for: Routine synthesis, gram-scale, unsealed vessels.

Reagents:

-

3-Sulfolene (1.2 equiv relative to dienophile)

-

Dienophile (e.g., Maleic Anhydride, N-substituted maleimides)

-

Solvent: Xylenes (mixture of isomers) or Toluene.

-

Note: Xylenes (bp ~140°C) are preferred over Toluene (bp ~110°C) to ensure rapid elimination of SO₂.

-

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Gas Scrubbing (CRITICAL): Attach the top of the condenser to a gas outlet tube leading into a trap containing 10% NaOH solution. Reason: This neutralizes the corrosive SO₂ gas evolved.

-

Charging: Add the dienophile (1.0 equiv) and 3-sulfolene (1.2 equiv) to the flask. Add Xylenes (approx. 5 mL per gram of reactant).

-

Reaction:

-

Heat the mixture to reflux.

-

Observation: Evolution of SO₂ bubbles will be vigorous initially.

-

Maintain reflux for 30–60 minutes. The cessation of gas evolution often indicates reaction completion.

-

-

Workup:

-

Precipitation: Many adducts (especially anhydrides/imides) will crystallize directly from Xylenes upon cooling.

-

Isolation: Filter the solid.[4] Wash with cold hexanes or petroleum ether to remove traces of solvent and unreacted diene dimers.

-

Purification: Recrystallize from toluene/hexanes if necessary.

Protocol B: Microwave-Assisted Synthesis (Sealed Vessel)

Best for: High-throughput screening, difficult substrates, rapid kinetics.

Safety Warning: Pressure Calculation Unlike thermal reflux, microwave synthesis uses sealed vials. 3-Sulfolene generates 1 mole of gas per mole of solid .

-

Calculation: 1 mmol (118 mg) of 3-sulfolene in a 5 mL vial (approx 3 mL headspace) at 150°C generates ~12 bar (175 psi) of pressure.

-

Limit: Do NOT exceed 2 mmol per 5 mL vial. Ensure your vial is rated for at least 20 bar (300 psi).

Methodology:

-

Preparation: In a 5 mL microwave process vial, add Dienophile (0.5 mmol), 3-Sulfolene (0.6 mmol), and 2.5 mL of Toluene or Mesitylene.

-

Sealing: Cap the vial with a crimp cap containing a PTFE/silicone septum.

-

Irradiation Parameters:

-

Temperature: 140°C

-

Time: 10–15 minutes

-

Stirring: High

-

Pre-stir: 30 seconds

-

-

Post-Reaction:

-

Cooling: Allow the vial to cool to <40°C inside the reactor (most reactors have air cooling).

-

Venting (CRITICAL): Before opening, pierce the septum with a needle connected to a fume hood exhaust or NaOH trap to release the pressurized SO₂.

-

-

Analysis: Evaporate solvent and analyze crude by 1H NMR.

Part 4: Optimization & Troubleshooting

Solvent Selection Matrix The choice of solvent dictates the reaction temperature and the solubility of the intermediate diene.

| Solvent | Boiling Point | Suitability | Notes |

| Xylenes | ~140°C | Optimal | High enough T to drive SO₂ extrusion rapidly. |

| Toluene | 110°C | Good | Reflux T is close to the activation barrier; reaction may be slower. |

| Water | 100°C | Specialized | Requires surfactant (SDS) or "on-water" conditions. Green chemistry. |

| Ethanol | 78°C | Poor | Temperature too low for efficient SO₂ extrusion (requires pressure vessel). |

Decision Tree for Process Optimization

Figure 2: Troubleshooting logic for low yields.

Part 5: Safety & Handling (E-E-A-T)

-

SO₂ Management: The reaction generates stoichiometric quantities of sulfur dioxide. This gas is a severe respiratory irritant.

-

Protocol: Always use a fume hood. For scales >5g, use a caustic scrubber (NaOH bubbler).

-

-

Pressure Hazards: In sealed tubes (microwave or steel autoclave), calculate the theoretical pressure of SO₂ before heating. Assume 100% conversion to gas.

-

Thermal Runaway: While the Diels-Alder is exothermic, the extrusion of SO₂ is endothermic. However, the accumulation of unreacted diene followed by a sudden polymerization can cause exotherms. Maintain steady heating; do not overheat rapidly.

References

-

Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis.[2][6][7][8][9] Journal of Chemical Education, 45(1), 55. Link

-

Organic Syntheses. (1973). Diethyl trans-Δ4-Tetrahydrophthalate. Organic Syntheses, Coll.[1][10][11] Vol. 5, p. 414. Link

- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Vol. 1, p. 1128). Wiley. (Standard reference for reagent properties).

- Chung, Y., et al. (1988). Ultrasound-promoted Diels-Alder reactions of masked dienes. Journal of Organic Chemistry.

-

Biotage Application Notes. Microwave-Assisted Diels-Alder Reactions. (General reference for pressure limits in microwave vials). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cerritos.edu [cerritos.edu]

- 3. youtube.com [youtube.com]

- 4. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Sulfolene - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: Pyrolysis of 2-Sulfolene Adducts for Diene Generation

Executive Summary & Mechanistic Grounding

This guide details the experimental protocols for the pyrolysis of 2-sulfolene and its substituted adducts (masked dienes). This methodology addresses a critical challenge in organic synthesis: the handling of unstable, volatile, or polymerizable 1,3-dienes. By utilizing the cheletropic elimination of sulfur dioxide (

The "Masked Diene" Strategy

The core principle relies on the thermal instability of the sulfolene ring. 3-sulfolene (often the starting material) isomerizes to 2-sulfolene, which then undergoes a concerted, suprafacial, retro-cheletropic extrusion of

Key Mechanistic Features:

-

Stereospecificity: The thermal ring opening is disrotatory (according to Woodward-Hoffmann rules). Stereochemical information in the sulfolene "adduct" is translated into the geometry of the resulting diene (

or -

Atom Economy: While

is lost, the ability to generate complex dienes without isolation steps often results in higher overall process efficiency.

Figure 1: Mechanistic workflow for the generation of dienes from substituted sulfolenes.

Safety & Hazard Mitigation (Critical)

WARNING: The evolution of sulfur dioxide (

-

Pressure Management: The reaction generates 1 mole of gas for every mole of reactant. In a sealed vessel (e.g., microwave vial or pressure tube), this creates substantial pressure.

-

Rule of Thumb: Do not fill reaction vessels more than 50% volume.

-

Calculation: 1 mmol of sulfolene generates ~24 mL of

gas at STP.

-

-

Scrubbing: For open systems (FVP or reflux), the exhaust must be bubbled through a 10% NaOH or KOH solution to neutralize

(forming sulfite/bisulfite). -

Residue: Pyrolysis residues may contain polymeric byproducts. Clean glassware immediately with polar aprotic solvents (DMSO/DMF) before they harden.

Experimental Protocols

Protocol A: In Situ Trapping (Solution Phase)

Best for: Diels-Alder reactions where the generated diene is trapped immediately by a dienophile. This avoids the isolation of unstable dienes.

Materials:

-

Substituted Sulfolene Precursor

-

Dienophile (1.2 – 1.5 equivalents)

-

Solvent: Xylenes (Standard), Toluene (Lower T), or Water (Green Chemistry/Microwave)

-

Scavenger: Solid

or Propylene Oxide (optional, to neutralize trace acid).

Step-by-Step Workflow:

-

Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve the sulfolene (1.0 equiv) and dienophile (1.2 equiv) in degassed xylenes (0.5 M concentration).

-

Note: Degassing is crucial to prevent oxidation of the nascent diene.

-

-

Sealing: Add a micro-stir bar. Flush the headspace with Argon for 30 seconds. Seal the tube tightly (Teflon bushing).

-

Reaction: Heat the vessel behind a blast shield.

-

Temperature: 110°C – 140°C. (2-sulfolene elimination typically starts ~110°C).

-

Duration: 4 – 12 hours.

-

-

Monitoring (Self-Validation):

-

Cool a small aliquot.

-

NMR Check: Monitor the disappearance of sulfolene ring protons (typically

6.0–6.8 ppm region).

-

-

Work-up:

-

Cool to room temperature.[2] CAUTION: Open the vessel carefully in a fume hood; residual

will off-gas. -

Wash the organic layer with 1M NaOH (to remove dissolved

). -

Dry over

and concentrate.

-

Protocol B: Flash Vacuum Pyrolysis (FVP)

Best for: Isolating unstable dienes or when the diene is sensitive to prolonged heating/dimerization.

Equipment Setup:

-

Sublimation Oven: To vaporize the sulfolene.

-

Pyrolysis Tube: Quartz tube (30 cm x 2 cm) packed with quartz chips (to increase surface area/collision frequency).

-

Cold Trap: Liquid

(-196°C) to condense the diene and -

Vacuum Pump: High vacuum required (< 0.1 mmHg).

Step-by-Step Workflow:

-

Assembly: Connect the sublimation flask

Pyrolysis Tube -

Conditioning:

-

Heat Pyrolysis Tube to 450°C – 600°C .

-

Establish vacuum (< 0.05 mmHg).

-

-

Execution:

-

Place the sulfolene adduct in the sublimation flask.

-

Slowly heat the sublimation flask (typically 80°C – 120°C) to sublime the solid into the hot zone.

-

Rate Control: The vacuum gauge should not spike; a steady pressure indicates controlled sublimation.

-

-

Collection:

-

The diene and

co-condense in the cold trap. -

Post-Run: Isolate the trap. Allow it to warm to -78°C (Dry Ice/Acetone). At this temperature,

(b.p. -10°C) can be pumped off or distilled away, leaving the less volatile diene.

-

Figure 2: Schematic of a Flash Vacuum Pyrolysis (FVP) system for diene isolation.

Solvent Selection & Parameter Optimization

The choice of solvent in solution-phase protocols dictates the reaction rate and maximum attainable temperature.

| Solvent | Boiling Point (°C) | Suitability | Notes |

| Xylenes (Mixed) | 138-144 | Ideal | High BP allows rapid elimination; good solubility for most organics. |

| Toluene | 110 | Moderate | Good for lower temperature sensitive substrates; reaction may be slower. |

| Ethanol | 78 | Specialized | Used in sealed tubes; polar protic nature can accelerate certain eliminations. |

| Sulfolane | 285 | High Temp | Use only for extremely difficult substrates; difficult to remove during workup. |

| Water | 100 | Green | Requires microwave heating to reach >110°C; exploits hydrophobic effect. |

Troubleshooting & Quality Control

Self-Validating the Reaction

-

The "Pop" Test: When opening a sealed tube (safely!), a distinct release of pressure indicates

was generated. Lack of pressure suggests incomplete conversion. -

Gravimetric Analysis: If isolating the diene, the mass loss should correspond exactly to the molecular weight of

(64.06 g/mol ).-

Calculation:

.

-

-

Scavenger Check: If the reaction turns black/tarry, acid-catalyzed polymerization of the diene is likely.

-

Fix: Add 10 mol% solid

or Polyvinylpyridine (PVP) resin to the reaction mixture.

-

Common Failure Modes

-

Incomplete Conversion: Temperature too low. 2-sulfolene elimination has a high activation energy (

). Ensure internal temperature is >110°C. -

Product Polymerization: Diene concentration too high. Dilute to 0.1 M or use FVP.

-

Reversibility: The reaction is technically reversible, but

is a gas. In a sealed tube, high

References

-

Woodward, R. B.; Hoffmann, R. "The Conservation of Orbital Symmetry." Angewandte Chemie International Edition, 1969 , 8(11), 781-853.

-

Chou, T.-S.; Tso, H.-H. "Preparation of 3-Sulfolenes and their Use in Organic Synthesis." Organic Preparations and Procedures International, 1989 , 21(3), 257-296.

-

Mayoral, J. A. "Mechanisms of the Diels-Alder Reaction." Chemical Society Reviews, 2001 , 30, 1-12. (Context on trapping dienes).

-

Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43(46), 6250-6284.

-

McNab, H. "Flash Vacuum Pyrolysis: Techniques and Reactions." Aldrichimica Acta, 2004 , 37(1), 19-26.[3]

Sources

Application Notes & Protocols: The Strategic Role of 2,3-Dihydrothiophene 1,1-Dioxide and its Isomers in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of Cyclic Sulfones

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity is paramount. Within the chemist's toolkit, certain reagents emerge not as mere reactants, but as strategic linchpins that enable elegant and powerful transformations. 2,3-Dihydrothiophene 1,1-dioxide, also known as 2-sulfolene, and its more commonly encountered isomer, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), represent a class of such strategic molecules. These unassuming, crystalline solids are versatile precursors that offer controlled access to highly reactive intermediates, primarily conjugated dienes, and can themselves participate in cycloaddition reactions to construct complex carbocyclic frameworks.

This guide provides an in-depth exploration of the multifaceted roles of 2,3-dihydrothiophene 1,1-dioxide and its related isomers in the context of total synthesis. We will delve into the causality behind their application, moving beyond simple procedural descriptions to offer insights into why and when these reagents are the optimal choice. The protocols described herein are designed to be self-validating, grounded in established literature, and illustrative of the broad utility of this class of compounds in the synthesis of natural products and other complex molecular architectures.

I. The Dichotomy of Reactivity: 2-Sulfolene vs. 3-Sulfolene

A foundational concept in understanding the utility of these compounds is the chemical behavior of the two principal isomers. The position of the double bond in the five-membered ring dictates their primary application in synthesis.

-

3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide): This is the most widely used isomer and is commercially available. Its synthetic utility stems from its ability to act as a stable, solid surrogate for the gaseous and difficult-to-handle 1,3-butadiene.[1][2] Upon heating, 3-sulfolene undergoes a reversible cheletropic extrusion of sulfur dioxide (SO₂) to generate 1,3-butadiene in situ.[1][2] This controlled release allows for the efficient trapping of the diene in Diels-Alder reactions, even with dienophiles of low reactivity.[2]

-

2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide): The subject of our focus, 2-sulfolene, is the thermodynamically more stable isomer. The double bond, being conjugated with the sulfone group, renders it electron-deficient. This electronic nature makes 2-sulfolene an effective dienophile in its own right, capable of participating in [4+2] cycloaddition reactions with electron-rich dienes to construct bicyclic sulfonated scaffolds.[3]

The interplay between these two isomers is governed by a base-catalyzed equilibrium. This isomerization provides a powerful synthetic handle, allowing for the conversion of the readily available 3-sulfolene into the dienophilic 2-sulfolene, or for the strategic generation of dienes from 2-sulfolene derivatives via isomerization followed by SO₂ extrusion.[4]

Figure 1: The interconnected reactivity of 2-sulfolene and 3-sulfolene.

II. Application: 3-Sulfolene as an In Situ Diene Source in Diels-Alder Reactions

The most prevalent application of sulfolene chemistry in total synthesis is the use of 3-sulfolene as a solid, stable precursor to 1,3-butadiene. This strategy circumvents the significant challenges of handling a volatile, flammable gas, allowing for safer and more controlled reaction conditions.[1][2]

Causality of Application: The thermal extrusion of SO₂ from 3-sulfolene is a concerted, pericyclic reaction.[5] The generation of the diene in situ means that its concentration remains low throughout the reaction, minimizing the potential for diene polymerization, a common side reaction when using free butadiene.[2] Furthermore, the reaction can be performed in standard laboratory glassware at atmospheric pressure, obviating the need for specialized high-pressure equipment.[2]

Protocol 1: General Procedure for a Diels-Alder Reaction Using 3-Sulfolene

This protocol is adapted from established procedures for the reaction of 3-sulfolene with maleic anhydride.[1][6]

Materials:

-

3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)

-

Maleic anhydride (or other desired dienophile)

-

Xylene (high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

To a dry 25 mL round-bottom flask, add 3-sulfolene (2.0 g, 16.9 mmol) and maleic anhydride (1.2 g, 12.2 mmol).

-

Add xylene (0.8 mL) and a magnetic stir bar.

-

Fit the flask with a reflux condenser. Safety Note: The reaction evolves sulfur dioxide gas, which is toxic and corrosive. This setup should be in a well-ventilated fume hood.

-

Gently heat the mixture with a heating mantle while stirring. Continue heating until all solids have dissolved.

-

Increase the heating to bring the mixture to a gentle reflux. Maintain reflux for 30 minutes. The thermal decomposition of 3-sulfolene and the subsequent Diels-Alder reaction occur during this period.

-

After 30 minutes, remove the heating mantle and allow the reaction mixture to cool for approximately 5 minutes.

-

While the solution is still warm, add an additional 10 mL of xylene to prevent premature crystallization of the product.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to complete crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Dry the product to obtain the Diels-Alder adduct.

Expected Yield: ~90-95%

| Dienophile | Diene (from 3-sulfolene) | Conditions | Product | Yield | Reference |

| Maleic Anhydride | 1,3-Butadiene | Xylene, reflux, 30 min | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | ~95% | [6] |

| Diethyl Fumarate | 1,3-Butadiene | Ethanol, 105-110 °C, 8-10 h | Diethyl trans-4-cyclohexene-1,2-dicarboxylate | 66-73% | [2][7] |

| Fumaronitrile | Isoprene (from 3-methyl-3-sulfolene) | Xylene, reflux | 4-Methyl-trans-4-cyclohexene-1,2-dicarbonitrile | Good | [7] |

III. Application: 2-Sulfolene as a Dienophile

The conjugation of the double bond with the electron-withdrawing sulfone group makes 2,3-dihydrothiophene 1,1-dioxide an effective dienophile for reactions with electron-rich dienes.[3] This provides a route to sulfur-containing bicyclic systems, which can be valuable intermediates for further synthetic transformations.

Causality of Application: The sulfone group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the [4+2] cycloaddition with the HOMO (Highest Occupied Molecular Orbital) of a conjugated diene. This is a classic example of a normal-electron-demand Diels-Alder reaction.[8]

Illustrative Reaction: Diels-Alder of 2-Sulfolene with Butadiene

Figure 2: General workflow for the Diels-Alder reaction with 2-sulfolene as the dienophile.

IV. Application: The Ramberg-Bäcklund Reaction in Complex Synthesis

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halosulfones through the extrusion of sulfur dioxide.[9][10] While not a direct reaction of 2,3-dihydrothiophene 1,1-dioxide itself, this transformation is a cornerstone of sulfone chemistry and has been ingeniously applied in total synthesis, particularly for the formation of strained ring systems.

Causality of Application: The reaction proceeds via deprotonation at the α'-position to the sulfone, followed by an intramolecular nucleophilic displacement of the adjacent halide to form a transient three-membered episulfone intermediate. This strained intermediate readily extrudes SO₂, a thermodynamically favorable process, to form the alkene.[9][10] This reaction is particularly valuable for creating sterically hindered or strained double bonds that are difficult to access via other olefination methods.

Case Study: Total Synthesis of Hirsutellone B

A stunning example of the strategic use of a Ramberg-Bäcklund reaction is found in the total synthesis of the complex fungal metabolite, Hirsutellone B, by K.C. Nicolaou and coworkers.[11] A key challenge in this synthesis was the construction of a strained 13-membered p-cyclophane ring.

The synthetic strategy involved the formation of a larger, less-strained 14-membered sulfone-containing ring. This precursor was then subjected to a Ramberg-Bäcklund reaction to contract the ring and form the desired 13-membered cyclophane containing a styrene moiety.[11] This elegant step highlights the power of sulfone chemistry to mediate complex transformations in the synthesis of architecturally challenging natural products.

Figure 3: Strategic application of the Ramberg-Bäcklund reaction in the total synthesis of Hirsutellone B.

Protocol 2: General Procedure for the Ramberg-Bäcklund Reaction

This is a generalized protocol for the Ramberg-Bäcklund reaction of an α-halosulfone. The specific conditions may vary depending on the substrate.

Materials:

-

α-halosulfone (e.g., α-chlorosulfone derived from a tetrahydrothiophene precursor)

-

Strong base (e.g., potassium tert-butoxide, sodium hydroxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the α-halosulfone in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to the appropriate temperature (often 0 °C or -78 °C, depending on the reactivity of the substrate and base).

-

Slowly add a solution or suspension of the strong base to the stirred sulfone solution.

-

Allow the reaction to stir at the chosen temperature for the required time, monitoring the reaction by thin-layer chromatography (TLC) or another suitable method.

-

Upon completion, quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alkene.

V. Conclusion and Future Outlook

2,3-Dihydrothiophene 1,1-dioxide and its related isomers are far more than simple heterocyclic compounds. They are strategic tools that enable chemists to harness the power of cycloaddition and extrusion reactions in a controlled and predictable manner. The ability of 3-sulfolene to serve as a stable source of 1,3-butadiene has cemented its place in the canon of indispensable synthetic reagents. The dienophilic nature of 2-sulfolene offers a complementary approach to the construction of complex cyclic systems. Furthermore, the broader family of sulfones provides access to powerful transformations like the Ramberg-Bäcklund reaction, which has proven its worth in the synthesis of highly complex natural products like Hirsutellone B.

For the modern synthetic chemist, a thorough understanding of the principles and protocols outlined in this guide will undoubtedly open new avenues for the elegant and efficient construction of molecules that push the boundaries of science and medicine.

VI. References

-

Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis. Retrieved from

-

Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

-

Dong Group. (2014, November 26). Chemistry of Thiophene 1,1-Dioxides. Retrieved from

-

Wikipedia contributors. (n.d.). Sulfolene. Wikipedia. Retrieved from

-

Wikipedia contributors. (n.d.). Ramberg–Bäcklund reaction. Wikipedia. Retrieved from

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom. Retrieved from

-

Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

-

MSU Chemistry. (2022, January 31). Total Synthesis of Hirsutene. Retrieved from [Link]

-

Open Research Repository. (n.d.). The Diels–Alder Reaction in Steroid Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Diels–Alder Reaction in Steroid Synthesis | Request PDF. Retrieved from [Link]

-

ResearchGate. (2018, September 6). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). Ramberg-Bäcklund reaction. Retrieved from [Link]

-

Storaska, N. (n.d.). Experiment #4. Retrieved from [Link]

-

Organic Reactions. (2015, January 6). The Ramberg-Bäcklund Reaction. Retrieved from [Link]

-

McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.

-

Pearson+. (n.d.). The A ring of cortisone (a steroid) is formed by a Diels–Alder re... | Study Prep. Retrieved from [Link]

-

Nicolaou, K. C., et al. (2008). Total Synthesis of Hirsutellone B. Journal of the American Chemical Society, 130(43), 14359–14368.

-

Rawal, V. H., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 87(21), 14468–14483.

-

Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.

-

Organic Syntheses. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (±)‐hirsutene by Weedon. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Sulfolene - Wikipedia [en.wikipedia.org]

- 3. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. organicreactions.org [organicreactions.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 10. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 11. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 2-Sulfolene Derivatives in 1,3-Dipolar Cycloaddition Reactions for Heterocyclic Scaffolding

Preamble: The Synthetic Versatility of the Sulfolene Moiety

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount goal. Among the arsenal of cycloaddition reactions, the 1,3-dipolar cycloaddition, or Huisgen cycloaddition, stands out as a powerful and atom-economical method for constructing five-membered heterocycles.[1][2][3] This guide delves into the strategic application of 2-sulfolene (2,3-dihydrothiophene-1,1-dioxide) and its derivatives as versatile dipolarophiles in these transformations. While its isomer, 3-sulfolene, is famously used as a stable, crystalline precursor for 1,3-butadiene in Diels-Alder reactions, the vinylic sulfone functionality of 2-sulfolene presents a unique and powerful handle for accessing novel, sulfur-containing heterocyclic frameworks of significant interest to medicinal and materials chemists.[4][5][6]

This document provides a technical overview of the underlying principles, practical considerations, and detailed protocols for leveraging 2-sulfolene derivatives in 1,3-dipolar cycloadditions. We will explore the causality behind experimental design, from the choice of dipole to the optimization of reaction conditions, providing researchers with a robust framework for innovation.

Theoretical Framework: Understanding the Core Reaction

The 1,3-Dipolar Cycloaddition Mechanism

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[1][7] This [π4s + π2s] cycloaddition proceeds through a highly ordered, six-electron aromatic transition state, leading to the stereospecific formation of a five-membered ring.[2][7]

A 1,3-dipole is a three-atom system containing 4π electrons, which can be represented by zwitterionic resonance structures.[8] Common examples pertinent to this guide include nitrones, azides, nitrile oxides, and diazomethane.[4][9][10][11]

Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.

The Role of 2-Sulfolene as a Dipolarophile

2-Sulfolene derivatives serve as excellent dipolarophiles due to the electron-withdrawing nature of the sulfone group (-SO₂-). This group polarizes the double bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, this lowered LUMO energy facilitates a strong interaction with the Highest Occupied Molecular Orbital (HOMO) of most common 1,3-dipoles (a Type I cycloaddition), accelerating the reaction rate.[2][8][12]

The regioselectivity of the addition is governed by both electronic and steric factors. The largest orbital coefficient on the 1,3-dipole's HOMO typically aligns with the largest coefficient on the dipolarophile's LUMO, dictating the orientation of the final product.[2][12]

Reaction Scope and Applications

The reaction of 2-sulfolene derivatives with various 1,3-dipoles provides access to a diverse range of sulfolane-fused heterocyclic systems. These scaffolds are of high interest in drug discovery, as the sulfone group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the newly formed heterocycle can be tailored for specific biological targets.[6]

| 1,3-Dipole Type | 2-Sulfolene Derivative | Resulting Heterocycle Core | Potential Applications |

| Nitrone | 2-Sulfolene | Isoxazolidine-fused sulfolane | Synthesis of complex alkaloids, enzyme inhibitors.[9][13] |

| Aryl Nitrile Oxide | 3-Sulfolene (as a precursor model) | Isoxazoline-fused sulfolane | Access to 3-carbonyl-3-sulfolenes.[4] |

| Diazomethane | 3-Methyl-2-sulfolene | Pyrazoline-fused sulfolane | Precursors for cyclopropanes, bioactive compounds.[4] |

| Organic Azide | Vinyl Sulfones (related structure) | Triazoline/Triazole | Bioconjugation ("Click Chemistry"), antivirals.[3][14] |

| Azomethine Imine | 2-Sulfolene | Pyrazolidine-fused sulfolane | Synthesis of tricyclic nitrogen-containing systems.[4][15] |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Sulfolane-Fused Isoxazolidine via Nitrone Cycloaddition

Objective: To synthesize a novel isoxazolidine-fused sulfolane by reacting 2-sulfolene with an in situ-generated nitrone. This protocol exemplifies a common and reliable method for constructing N,O-heterocycles.

Causality & Insights: The nitrone is generated in situ from an aldehyde and a hydroxylamine derivative to avoid its isolation, as nitrones can be unstable. Toluene is chosen as the solvent for its ability to azeotropically remove the water formed during nitrone formation, driving the equilibrium forward. The reaction is run at reflux to provide the necessary thermal energy to overcome the activation barrier of the cycloaddition.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Notes |

|---|---|---|---|---|

| 2-Sulfolene | 118.15 | 118 mg | 1.0 mmol | The dipolarophile. |

| Benzaldehyde | 106.12 | 106 mg | 1.0 mmol | Nitrone precursor. |

| N-Methylhydroxylamine HCl | 83.52 | 92 mg | 1.1 mmol | Nitrone precursor. |

| Triethylamine (TEA) | 101.19 | 152 µL | 1.1 mmol | Base to free the hydroxylamine. |

| Toluene | - | 10 mL | - | Anhydrous solvent. |

| Magnesium Sulfate (MgSO₄) | 120.37| ~1 g | - | Drying agent. |

Step-by-Step Methodology:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2-sulfolene (118 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and N-methylhydroxylamine hydrochloride (92 mg, 1.1 mmol).

-

Solvent Addition: Add 10 mL of anhydrous toluene to the flask.

-

Base Addition: Add triethylamine (152 µL, 1.1 mmol) to the suspension. The triethylamine neutralizes the HCl salt, liberating the free N-methylhydroxylamine for reaction with the aldehyde.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

-

Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

-

Filtration: Filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of toluene.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure sulfolane-fused isoxazolidine product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting:

-

Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Incomplete water removal can stall nitrone formation. Consider using a different base or a slight excess of the nitrone precursors.

-

Multiple Products: Benzaldehyde can self-condense or oxidize. Ensure it is freshly distilled or from a recently opened bottle. Lowering the reaction temperature might improve selectivity but will increase reaction time.

Protocol 2: Synthesis of a Sulfolane-Tethered Triazole via Azide-Alkene Cycloaddition

Objective: To demonstrate the synthesis of a triazoline intermediate from a 2-sulfolene derivative and an organic azide, which can subsequently be oxidized to a stable triazole. This reaction is a cornerstone of "click chemistry."[3]

Causality & Insights: This protocol uses a pre-formed, stable organic azide (benzyl azide). The reaction is often performed at elevated temperatures to achieve a reasonable rate. Dichloromethane is a suitable solvent as it is relatively inert and has a moderate boiling point. The resulting triazoline is often not isolated but directly oxidized to the more stable aromatic triazole using an oxidant like manganese dioxide (MnO₂). This oxidative step provides the thermodynamic driving force for the overall transformation.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Notes |

|---|---|---|---|---|

| 2-Sulfolene | 118.15 | 118 mg | 1.0 mmol | The dipolarophile. |

| Benzyl Azide | 133.15 | 146 mg | 1.1 mmol | The 1,3-dipole. Caution: Azides can be explosive. |

| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous solvent. |

| Manganese Dioxide (MnO₂) | 86.94 | 435 mg | 5.0 mmol | Oxidizing agent. |

Step-by-Step Methodology:

-

Safety First: Benzyl azide is potentially explosive and should be handled with care in a well-ventilated fume hood, avoiding heat, shock, and friction. Use appropriate personal protective equipment (PPE).

-

Setup: To a 25 mL round-bottom flask with a stir bar and reflux condenser, add 2-sulfolene (118 mg, 1.0 mmol) and 10 mL of anhydrous dichloromethane.

-

Reagent Addition: Add benzyl azide (146 mg, 1.1 mmol) to the solution.

-

Cycloaddition: Heat the mixture to reflux (approx. 40 °C) and stir. Monitor the reaction by TLC until the 2-sulfolene is consumed (typically 12-24 hours). This forms the unstable triazoline intermediate.

-

Oxidation: Cool the reaction to room temperature. Add activated manganese dioxide (435 mg, 5.0 mmol) in one portion. The suspension will turn black.

-

Stirring: Stir the mixture vigorously at room temperature for 6-8 hours. The oxidation converts the triazoline to the aromatic triazole. Monitor by TLC for the appearance of a new, more polar spot.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with dichloromethane (3 x 10 mL) to ensure all product is collected.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

-

Purification & Characterization: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure triazole product. Confirm the structure via NMR and HRMS.

Caption: Experimental workflow for the synthesis of a triazole.

Concluding Remarks for the Field Professional

The use of 2-sulfolene derivatives as dipolarophiles in 1,3-dipolar cycloadditions represents a robust and versatile strategy for the synthesis of novel heterocyclic compounds. The electron-deficient nature of the double bond ensures high reactivity towards a wide range of 1,3-dipoles, while the inherent sulfolane moiety provides a stable, polar core that can be beneficial for tuning the physicochemical properties of target molecules in drug development programs. The protocols outlined herein provide a solid foundation for researchers to explore this chemistry, with ample opportunity for modification and expansion to create diverse libraries of complex, biologically relevant scaffolds.

References

- Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. Journal of Chemical Sciences.

- 3-Sulfolenes and Their Derivatives: Synthesis and Applic

- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.

- 1,3-Dipolar cycloaddition. Wikipedia.

- 1,3 dipolar cycloaddition Reactions. Slideshare.

- Novel Syntheses of N-heterocycles

- Nitrone chemistry: a versatile gateway to diverse heterocycles. RSC Publishing.

- Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds.

- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC.

- Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. MDPI.

- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C

- The [3+2]Cycloaddition Reaction. Lecture Notes.

- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters.

- Sulfolene. Wikipedia.

- [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts. Green Chemistry (RSC Publishing).

- Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones.

- Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluorid. La Trobe University.

- Heterocycles: Synthesis, Reactions and Applic

- Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.

- Cycloaddition Reactions of Azatrienes with Sulfene. Scientific Research Publishing.

- Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity.

- Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors.

- Application of sulfoximines in medicinal chemistry

- Synthesis of new bicyclic compounds containing fused sulfolane and pyrazolidine rings.

Sources

- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. ijrpc.com [ijrpc.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Sulfolene - Wikipedia [en.wikipedia.org]

- 6. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

- 8. chesci.com [chesci.com]

- 9. Nitrone chemistry: a versatile gateway to diverse heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Isomerization of 3-Sulfolene to 2-Sulfolene

This is Dr. Aris Thorne , Senior Application Scientist at the Sulfone Chemistry Technical Support Center .

Below is the technical guide you requested. I have structured this as a dynamic troubleshooting and protocol hub, designed to address the specific instability and equilibrium challenges inherent to sulfolene chemistry.

Topic: Controlling Equilibrium, Thermal Decomposition, and Purification Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

The Core Challenge: "The Thermal Tightrope"

The conversion of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) to 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) is not a simple functional group transformation; it is a competition between thermodynamic equilibration and cheletropic decomposition .[1]

-

The Goal: Shift the double bond into conjugation with the sulfone group (3-

2-isomer). -

The Trap: 3-sulfolene is thermally unstable. Above ~110°C, it rapidly extrudes SO

to form 1,3-butadiene.[1] -

The Solution: 2-sulfolene is thermodynamically more stable than 3-sulfolene and significantly more resistant to SO

extrusion.[1] We exploit this stability difference to purify the product.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways you must manage.

Figure 1: The Isomerization vs. Decomposition landscape. Note that 3-sulfolene is the "leak" in the system where mass is lost to SO2 extrusion.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a polymer/tar."

Diagnosis: You likely generated free 1,3-butadiene which polymerized, or 2-sulfolene reacted with itself (Michael addition).[1]

-

Cause: Overheating 3-sulfolene before isomerization was complete.[1] If you heat 3-sulfolene >110°C without base, it generates butadiene.[1]

-

Fix: Ensure your base catalyst is active before heating. Keep the isomerization temperature moderate (50–60°C).

-

Prevention: Add a radical inhibitor (e.g., hydroquinone) if you suspect butadiene polymerization is the culprit.

Issue 2: "I cannot separate the two isomers."

Diagnosis: 3-sulfolene and 2-sulfolene have similar polarities, making chromatographic separation difficult.[1]

-

The "Burn-Off" Trick: Do not try to separate them by column chromatography. Instead, exploit the thermal instability of the impurity.

-

Protocol: Heat the crude mixture to 100°C for 12–24 hours. The 3-sulfolene will decompose into gases (butadiene and SO

), leaving the thermally stable 2-sulfolene behind.[1] -

Safety Note: This must be done in a fume hood with a gas trap.

Issue 3: "My yield is lower than expected."

Diagnosis: You are losing mass to the gas phase (SO

-

Check: Are you running the reaction in an open vessel at high temperature?

-

Optimization: Use a sealed vessel (autoclave) if running at >80°C to push the equilibrium of the cheletropic reaction back toward the sulfolene, or simply run the base-catalyzed isomerization at a lower temperature (e.g., 40°C) for a longer time.

Validated Experimental Protocols

Protocol A: Base-Catalyzed Isomerization (High Purity Method)

This method uses the "Burn-Off" purification strategy.[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 3-sulfolene in ethanol (approx. 2 mL/g).

-

Catalysis: Add Triethylamine (Et

N). -

Equilibration: Heat the mixture to 50–60°C for 2–4 hours.

-

Solvent Removal: Evaporate the solvent and base under reduced pressure.

-

Thermal Purification: Heat the neat solid residue to 100°C (oil bath) for 12–24 hours.

-

Recrystallization: Recrystallize the resulting solid from ethanol or water to obtain pure 2-sulfolene as white plates.

Protocol B: Quantitative Data & Stability

| Property | 3-Sulfolene | 2-Sulfolene |

| IUPAC Name | 2,5-dihydrothiophene 1,1-dioxide | 2,3-dihydrothiophene 1,1-dioxide |

| Melting Point | 64–65°C | 48–49°C |